molecular formula C7H5BrCl2 B1284043 1-Bromo-2,4-dichloro-3-methylbenzene CAS No. 127049-87-0

1-Bromo-2,4-dichloro-3-methylbenzene

Cat. No.: B1284043
CAS No.: 127049-87-0
M. Wt: 239.92 g/mol
InChI Key: DGAYFCFQKDUHQN-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-3-methylbenzene is a useful research compound. Its molecular formula is C7H5BrCl2 and its molecular weight is 239.92 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermochemistry and Physical Properties

  • Vapor Pressure and Enthalpy Studies : Research has been conducted on the vapor pressures, vaporization, fusion, and sublimation enthalpies of halogen-substituted methylbenzenes, including compounds similar to 1-Bromo-2,4-dichloro-3-methylbenzene. These studies contribute to a better understanding of the thermochemical properties of such compounds (Verevkin et al., 2015).

Synthesis and Derivatization

  • Regioselective Bromination : Research shows the regioselective bromination of related compounds, leading to the creation of new molecules with potential applications in various chemical syntheses (Aitken et al., 2016).
  • Intermediate in Medicinal Agents and Dyes : this compound has been used as an intermediate in the synthesis of medicinal agents, pharmaceuticals, organic dyes, and organic electroluminescent materials (Xuan et al., 2010).

Catalysis and Chemical Reactions

  • Liquid-phase Oxidation : The compound has been studied in the context of liquid-phase oxidation, catalyzed by a cobalt-copper-bromide system. Such studies are important for understanding catalytic processes in organic chemistry (Okada & Kamiya, 1981).

Material Science and Engineering

  • Ring Expansion Reactions : In material science, research has explored ring expansion reactions, such as the transformation of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, which can have implications in the development of new materials (Agou et al., 2015).

Spectroscopy and Molecular Analysis

  • Vibrational Spectroscopy : Studies on the vibrational spectra of trisubstituted benzenes, including compounds similar to this compound, provide insights into their molecular structure and behavior (Aralakkanavar et al., 1992).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-bromo-2,4-dichloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAYFCFQKDUHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564197
Record name 1-Bromo-2,4-dichloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127049-87-0
Record name 1-Bromo-2,4-dichloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treat a mixture of 2,6-dichlorotoluene (50.0 g, 0.31 mol), iodine (0.10 g, 0.39 mmol), and 325 mesh iron powder (0.70 g, 12.5 mmol) in CCl4 (60 mL) dropwise with bromine (52.8 g, 0.33 mol) over 20 minutes and is stir for 3 hours at room temperature. Pour the mixture into ice water and extract with 1,2-dichloroethane. Wash the organic layer with saturated sodium bisulfite and dry using Na2SO4. Remove the solvent in vacuo to afford 76.01 g (100%) 1-bromo-2,4-dichloro-3-methyl-benzene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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